Europium(III)oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

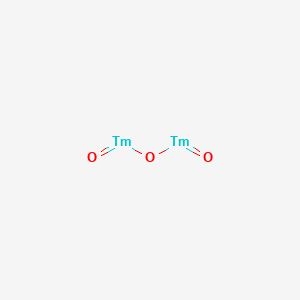

Europium(III) oxide (Eu₂O₃) is a chemical compound composed of europium and oxygen. It is a white to light-pink solid powder that is odorless and has a high melting point of 2,350°C . This compound is widely used in various applications, including as a red or blue phosphor in television sets and fluorescent lamps, and as an activator for yttrium-based phosphors . Europium(III) oxide is also utilized in the manufacture of fluorescent glass and anti-counterfeiting phosphors in Euro banknotes .

Vorbereitungsmethoden

Europium(III) oxide can be synthesized through several methods:

Thermal Decomposition: One common method involves the thermal decomposition of europium(III) nitrate.

Reduction of Europium(III) Oxide: Another method involves the reduction of europium(III) oxide with metallic europium at high temperatures.

Reaction with Supercritical Carbon Dioxide: Europium(III) oxide can also be prepared by reacting a suspension of europium(III) oxide in water with supercritical carbon dioxide.

Analyse Chemischer Reaktionen

Europium(III) oxide undergoes various chemical reactions, including:

Oxidation: Europium metal readily oxidizes in air to form europium(III) oxide.

Reaction with Acids: Europium(III) oxide reacts with acids to form the corresponding europium(III) salts.

Reduction: Europium(III) oxide can be reduced to europium(II) oxide using metallic europium at high temperatures.

Wissenschaftliche Forschungsanwendungen

Europium(III) oxide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of europium(III) oxide primarily involves its ability to act as a phosphor activator. When used in yttrium-based phosphors, europium(III) oxide enhances the luminescent properties of the material by transferring energy absorbed by the host lattice to the europium ions, resulting in the emission of light .

Vergleich Mit ähnlichen Verbindungen

Europium(III) oxide can be compared with other similar compounds, such as:

Samarium(III) oxide (Sm₂O₃): Similar to europium(III) oxide, samarium(III) oxide is used in phosphors and has applications in electronics and optics.

Gadolinium(III) oxide (Gd₂O₃): This compound is also used in phosphors and has applications in magnetic resonance imaging (MRI) as a contrast agent.

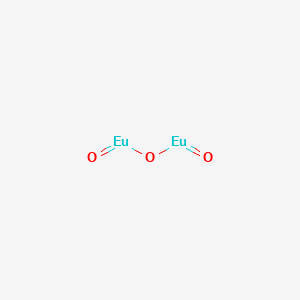

Europium(II) oxide (EuO): Europium(II) oxide is a deep red solid with ferromagnetic properties at low temperatures.

Europium(III) oxide stands out due to its unique luminescent properties and its widespread use in various applications, from television sets to anti-counterfeiting measures.

Eigenschaften

IUPAC Name |

oxo(oxoeuropiooxy)europium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Eu.3O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEIMSPAXMNYFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Eu]O[Eu]=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Eu2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trisodium;5-[(Z)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate](/img/structure/B7799222.png)